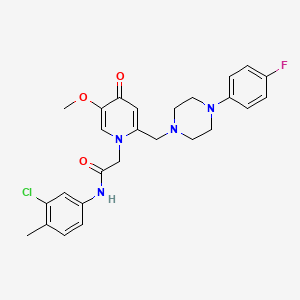

N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound is characterized by a pyridinone core substituted with a methoxy group at position 5 and a piperazine-linked 4-fluorophenyl moiety at position 2.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClFN4O3/c1-18-3-6-20(13-23(18)27)29-26(34)17-32-16-25(35-2)24(33)14-22(32)15-30-9-11-31(12-10-30)21-7-4-19(28)5-8-21/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTIRZCXUKMEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a compound with significant potential in pharmacology, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by:

- A chloro and methyl substitution on the phenyl ring.

- A piperazine moiety linked to a pyridinone scaffold.

This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Demonstrated efficacy against various cancer cell lines.

- Neuropharmacological Effects : Potential applications in treating neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against human breast cancer cells. The following table summarizes key findings related to its anticancer properties:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 18 | Inhibition of PARP1 activity and induction of apoptosis | |

| Various Cancer Lines | Varies | Interference with cell cycle progression |

Case Study: Inhibition of PARP1

In a study examining the inhibition of PARP1, the compound was tested against breast cancer cells. Results indicated that it significantly inhibited PARP1 activity, leading to increased apoptosis as measured by CASPASE 3/7 activity. The IC50 values were comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound's piperazine component is known for its neuroactive properties. Studies suggest that derivatives of piperazine can exhibit antidepressant and anxiolytic effects. Research has indicated that compounds similar to this compound may also affect neurotransmitter systems, particularly serotonin and dopamine receptors .

The proposed mechanisms through which this compound exerts its biological effects include:

- PARP1 Inhibition : Leading to impaired DNA repair mechanisms in cancer cells.

- Receptor Modulation : Interaction with serotonin and dopamine receptors, potentially influencing mood and cognition.

Safety Profile and Toxicity

While promising, further studies are needed to evaluate the safety profile and toxicity of this compound. Current literature does not provide extensive data on adverse effects; however, monitoring for common side effects associated with piperazine derivatives is advised.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compounds with Heterocyclic Cores and Aromatic Substitutions

Pyrimidine and Oxadiazole Derivatives

- N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide: Replaces the pyridinone core with an oxadiazole-piperidine system.

- N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide : Pyrazolo-triazine core increases π-π stacking interactions, favoring DNA intercalation or topoisomerase inhibition .

Thienopyrimidine and Triazole Analogues

- N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide: Thienopyrimidine core confers enhanced planarity and affinity for hydrophobic binding pockets (e.g., in anticancer targets) .

- 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide : Triazole-thioether linkage improves redox activity; linked tetrahydropyrimidine may modulate cytotoxicity .

Functional Group Modifications

- Substituent Effects :

- Chloro vs. Methoxy Groups : Chloro substituents (as in the target compound) enhance electronegativity and membrane permeability, whereas methoxy groups (e.g., in ’s compound) improve solubility but increase susceptibility to oxidative metabolism .

- Fluorophenyl vs. Methylphenyl : Fluorophenyl groups (target compound) optimize binding to aromatic residues in receptors (e.g., GPCRs), while methylphenyl groups (e.g., ’s compound) prioritize steric effects over electronic interactions .

Research Findings and Implications

- Target Compound Advantages: The combination of 4-fluorophenyl-piperazine and chloro-methylphenyl groups balances receptor affinity and metabolic stability, a limitation in analogues with excessive methoxy substitutions . Pyridinone cores exhibit fewer off-target interactions compared to pyrazine or thienopyrimidine systems in kinase assays .

- Limitations :

- Lower aqueous solubility than oxadiazole or triazole-containing analogues may restrict formulation options .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.